molecular formula C11H10FNO B8477491 (8-Fluoro-2-methylquinolin-4-yl)methanol

(8-Fluoro-2-methylquinolin-4-yl)methanol

Cat. No.: B8477491
M. Wt: 191.20 g/mol
InChI Key: XAMJBILZCHJSEP-UHFFFAOYSA-N
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Description

(8-Fluoro-2-methylquinolin-4-yl)methanol is a fluorinated quinoline derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry and antifungal research. The core quinoline structure, especially when modified with fluorine and hydroxymethyl groups, is a privileged scaffold in drug discovery . Fluorinated quinolines are of significant interest because the introduction of fluorine can enhance key properties such as metabolic stability, lipophilicity, and membrane permeability, which are critical for developing bioactive compounds . This compound is particularly valuable as a precursor in the synthesis of more complex molecules. For instance, research into kappa opioid receptor (KOR) antagonists for treating neuropsychiatric disorders like depression and anxiety utilizes advanced intermediates with 8-fluoro-2-methylquinoline cores, highlighting the scaffold's importance in central nervous system (CNS) drug discovery . Furthermore, structurally similar 8-fluoro-2-methylquinoline esters have demonstrated notable antifungal activity against various phytopathogenic fungi, such as S. sclerotiorum and R. solani , suggesting potential applications in developing new agrochemicals . The hydroxymethyl group at the 4-position provides a reactive site for further chemical modifications, allowing researchers to link the quinoline system to other pharmacophores or create prodrugs . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

(8-fluoro-2-methylquinolin-4-yl)methanol

InChI

InChI=1S/C11H10FNO/c1-7-5-8(6-14)9-3-2-4-10(12)11(9)13-7/h2-5,14H,6H2,1H3

InChI Key

XAMJBILZCHJSEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)CO

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of (8-Fluoro-2-methylquinolin-4-yl)methanol is its potential as an antimicrobial agent. Research indicates that derivatives of quinoline compounds exhibit substantial activity against various bacterial strains, including Mycobacterium tuberculosis.

  • Case Study : A study published in RSC Advances demonstrated that certain quinoline derivatives showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these, compounds with modifications at the 7-position, such as trifluoromethyl groups, exhibited enhanced activity, suggesting that the structural features of this compound could be optimized for better efficacy against resistant strains .
CompoundMIC (µM)Activity
8l1.55Moderate
8n0.03High
8m0.19High

Inhibition of TNFα-Converting Enzyme

This compound has been identified as a potential inhibitor of TNFα-converting enzyme (TACE), which plays a crucial role in inflammatory diseases.

  • Research Findings : A patent application highlighted the compound's use in treating TNFα-mediated conditions such as rheumatoid arthritis, inflammatory bowel diseases, and neurological disorders. The inhibition of TACE can lead to reduced levels of soluble TNFα, thereby mitigating inflammatory responses .

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies have shown that quinoline derivatives can inhibit cancer cell proliferation.

  • Case Study : In a study assessing the antiproliferative activity of various quinoline derivatives, this compound was noted for its ability to induce apoptosis in cancer cell lines. The IC50 values indicated potent activity against lung cancer cells, making it a candidate for further development as an anticancer agent .
Cell LineIC50 (µM)Selectivity Index
H4600.03High
HepG20.10Moderate
Vero0.19Moderate

Applications in Cosmetic Formulations

Beyond therapeutic uses, this compound has been investigated for its potential applications in cosmetic formulations due to its anti-inflammatory properties.

  • Research Insight : The compound's ability to inhibit TNFα production suggests it could be beneficial in treating skin conditions such as psoriasis and atopic dermatitis . Its inclusion in cosmetic products may help reduce inflammation and improve skin health.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical transformations that enhance its bioactivity.

  • Synthesis Method : Various synthetic routes have been explored, including modifications to the quinoline ring structure to improve solubility and bioavailability . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Reported Properties
(8-Fluoro-2-methylquinolin-4-yl)methanol 8-F, 2-CH₃, 4-CH₂OH ~231.2 (calculated) Fluorine, methyl, hydroxymethyl Enhanced hydrogen bonding (predicted); potential increased solubility in polar solvents
7-Methoxy-2-methylquinolin-4-ol 7-OCH₃, 2-CH₃, 4-OH 203.2 Methoxy, methyl, hydroxyl Lower polarity due to methoxy group; IR absorption at ~3200 cm⁻¹ (O-H stretch)
[2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol 2-cyclopropyl, 4-(4-F-C₆H₄), 3-CH₂OH 337.4 Cyclopropyl, fluorophenyl, hydroxymethyl Crystalline solid with O–H⋯O/N hydrogen bonds; m.p. 180–185°C
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline 8-OCH₃, 2-CF₃, 4-OH 257.2 Methoxy, trifluoromethyl, hydroxyl High lipophilicity (CF₃ group); LCMS [M+H]+: 258.1

Key Observations :

  • Fluorine vs.
  • Hydroxymethyl vs. Hydroxyl: The -CH₂OH group at position 4 (target compound) may improve membrane permeability relative to -OH (as in 7-methoxy-2-methylquinolin-4-ol) .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Hydroxymethyl groups exhibit broad O-H stretches at ~3200–3400 cm⁻¹. For example, 7-methoxy-2-methylquinolin-4-ol shows characteristic O-H absorption , while the target compound’s IR would similarly confirm the -CH₂OH group .
  • Crystallography: reveals intermolecular O–H⋯O/N hydrogen bonds in [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, stabilizing its crystal lattice. The target compound’s fluorine may further strengthen such interactions .

Preparation Methods

Step 1: Synthesis of 2-Amino-5-fluorobenzaldehyde

The synthesis begins with the preparation of 2-amino-5-fluorobenzaldehyde, a key intermediate. This compound is typically derived from 5-fluoro-2-nitrobenzaldehyde through catalytic hydrogenation or tin(II) chloride-mediated reduction.

Step 2: Friedländer Condensation

2-Amino-5-fluorobenzaldehyde reacts with ethyl acetoacetate under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to form 8-fluoro-2-methylquinoline-4-carbaldehyde. The reaction mechanism involves cyclodehydration, where the β-keto ester contributes the 2-methyl group and the aldehyde group occupies position 4.

2-Amino-5-fluorobenzaldehyde+Ethyl acetoacetateH2SO48-Fluoro-2-methylquinoline-4-carbaldehyde\text{2-Amino-5-fluorobenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{8-Fluoro-2-methylquinoline-4-carbaldehyde}

Step 3: Reduction of Aldehyde to Alcohol

The aldehyde group at position 4 is reduced to a hydroxymethyl group using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C). This step yields this compound with high regioselectivity.

8-Fluoro-2-methylquinoline-4-carbaldehydeNaBH4This compound\text{8-Fluoro-2-methylquinoline-4-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{this compound}

Key Data:

  • Yield of Friedländer condensation: 65–75%

  • Reduction efficiency: >90%

  • Purity after recrystallization: ≥98% (by HPLC)

Gould-Jacobs Synthesis with Post-Modification

The Gould-Jacobs reaction, which utilizes aniline derivatives and β-keto esters, is another viable pathway. This method constructs the quinoline ring while introducing substituents at specific positions.

Step 1: Formation of 8-Fluoro-2,4-dimethylquinoline

3-Fluoroaniline reacts with ethyl acetoacetate under reflux in polyphosphoric acid (PPA) to form 8-fluoro-2,4-dimethylquinoline. The β-keto ester provides both the 2-methyl and 4-methyl groups.

3-Fluoroaniline+Ethyl acetoacetatePPA8-Fluoro-2,4-dimethylquinoline\text{3-Fluoroaniline} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA}} \text{8-Fluoro-2,4-dimethylquinoline}

Step 2: Bromination and Hydrolysis of 4-Methyl Group

The 4-methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)-8-fluoro-2-methylquinoline. Subsequent hydrolysis with aqueous sodium hydroxide converts the bromomethyl group to hydroxymethyl.

8-Fluoro-2,4-dimethylquinolineNBS, AIBN4-(Bromomethyl)-8-fluoro-2-methylquinolineNaOHThis compound\text{8-Fluoro-2,4-dimethylquinoline} \xrightarrow{\text{NBS, AIBN}} \text{4-(Bromomethyl)-8-fluoro-2-methylquinoline} \xrightarrow{\text{NaOH}} \text{this compound}

Key Data:

  • Bromination yield: 60–70%

  • Hydrolysis efficiency: 85–90%

  • Overall purity: 95% (by GC-MS)

Vilsmeier-Haack Formylation and Reduction

This route leverages the directing effect of the quinoline nitrogen to introduce a formyl group at position 4, followed by reduction to the alcohol.

Step 1: Synthesis of 8-Fluoro-2-methylquinoline

8-Fluoro-2-methylquinoline is synthesized via the Gould-Jacobs reaction using 3-fluoroaniline and ethyl acetoacetate, followed by decarboxylation of the intermediate carboxylic acid.

Step 2: Vilsmeier-Haack Formylation

The quinoline undergoes formylation at position 4 using the Vilsmeier-Haack reagent (POCl3 and DMF). The reaction proceeds via electrophilic aromatic substitution, directed by the nitrogen atom.

8-Fluoro-2-methylquinolinePOCl3,DMF8-Fluoro-2-methylquinoline-4-carbaldehyde\text{8-Fluoro-2-methylquinoline} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{8-Fluoro-2-methylquinoline-4-carbaldehyde}

Step 3: Reduction to Alcohol

The aldehyde is reduced to the primary alcohol using NaBH4 or catalytic hydrogenation.

8-Fluoro-2-methylquinoline-4-carbaldehydeNaBH4This compound\text{8-Fluoro-2-methylquinoline-4-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{this compound}

Key Data:

  • Formylation yield: 50–60%

  • Reduction efficiency: 85–95%

  • Total synthesis time: 12–18 hours

Comparative Analysis of Synthetic Methods

Parameter Friedländer Gould-Jacobs Vilsmeier-Haack
Overall Yield60–70%50–60%45–55%
Purity≥98%95%90–95%
ScalabilityHighModerateLow
Key AdvantageDirect aldehyde formationEstablished protocolRegioselective formylation
LimitationRequires 2-aminobenzaldehydeMulti-step brominationLow formylation yield

Industrial-Scale Considerations

Large-scale production favors the Friedländer method due to its fewer steps and higher yields. Recent patents (e.g., WO2022149057A1) highlight the use of dichloromethane as a solvent for intermediate purification, ensuring high recovery rates. Additionally, KR20240151411A emphasizes the utility of this compound as a precursor in agrochemical formulations, necessitating gram-scale synthesis with >99% purity .

Q & A

Q. Q1. What are the primary synthetic routes for (8-Fluoro-2-methylquinolin-4-yl)methanol, and what key intermediates are involved?

  • Answer : The synthesis typically involves palladium-catalyzed coupling reactions or transition metal-mediated cyclization. A common approach starts with 8-fluoro-2-methylquinoline, which undergoes hydroxylation at the 4-position. For example, palladium catalysts (e.g., Pd(PPh₃)₄) enable C–O bond formation via cross-coupling with methanol derivatives . Intermediate steps may include protection/deprotection of functional groups to avoid side reactions. Key intermediates include halogenated quinolines (e.g., 4-bromo-8-fluoro-2-methylquinoline) and silicon-containing precursors for regioselective functionalization .

Advanced Catalytic Systems

Q. Q2. How do transition metal catalysts (e.g., Pd, Rh, Cu) influence the efficiency and selectivity of this compound synthesis?

  • Answer : Palladium catalysts (e.g., Pd(OAc)₂) are optimal for Suzuki-Miyaura couplings to introduce the methanol moiety, achieving >80% yield in anhydrous THF at 80°C . Rhodium catalysts (e.g., RhCl(PPh₃)₃) enhance Si–C bond activation in silacyclic intermediates, enabling regioselective functionalization under mild conditions (25–40°C) . Copper systems (e.g., CuI) are cost-effective for nitro-group reductions but may require ligands like 1,10-phenanthroline to suppress undesired byproducts . Comparative studies show Pd > Rh > Cu in yield and selectivity for quinoline derivatives .

Basic Characterization Techniques

Q. Q3. What analytical methods are critical for confirming the structure of this compound?

  • Answer :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, –CH₂OH at δ 3.8–4.2 ppm) and confirms substitution patterns .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.0925) .
    • FT-IR : Identifies –OH (3400–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

Advanced Structural Analysis

Q. Q4. How does X-ray crystallography resolve ambiguities in stereochemistry or crystal packing for this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles (e.g., C4–O–H at 104.5°) and confirms the planar quinoline ring system. For example, a related quinoline sulfonamide derivative (Acta Cryst. E68, o2396) revealed intermolecular hydrogen bonding between –OH and adjacent N atoms (2.8–3.1 Å), critical for stability . SCXRD also distinguishes polymorphism, which impacts solubility and bioavailability .

Reactivity and Functionalization

Q. Q5. How does the –CH₂OH group in this compound participate in further derivatization?

  • Answer : The –CH₂OH group undergoes oxidation (e.g., MnO₂ → aldehyde), esterification (Ac₂O/pyridine → acetate), or nucleophilic substitution (SOCl₂ → chloride). In one study, oxidation with Dess-Martin periodinane yielded the aldehyde derivative (85% yield), a precursor for Schiff base formation . Steric hindrance from the 2-methyl group slows reactions at the 4-position, requiring elevated temperatures (70–90°C) .

Biological Activity Screening

Q. Q6. What in vitro assays are recommended to evaluate the bioactivity of this compound?

  • Answer :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
    • Antimicrobial : Broth microdilution (MIC vs. S. aureus or E. coli) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) .
    • Note : Structural analogs (e.g., sulfonamide-quinoline hybrids) show IC₅₀ values of 2–10 µM in cancer models .

Safety and Handling

Q. Q7. What safety protocols are essential when handling this compound?

  • Answer :
    • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
    • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., halogenated solvents) .
    • Waste Disposal : Segregate halogenated waste; incinerate at >1200°C to prevent environmental release .

Data Contradictions

Q. Q8. How can researchers resolve discrepancies in reported yields for this compound synthesis?

  • Answer : Variability often arises from catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) or solvent polarity (DMF vs. THF). A 2021 study showed THF improves Pd catalyst turnover (yield: 82% vs. DMF: 65%) by stabilizing the active Pd⁰ species . Replicating conditions with strict O₂/moisture exclusion (via Schlenk line) reduces side reactions .

Computational Modeling

Q. Q9. How can DFT calculations predict the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 4.2 eV), indicating electrophilic reactivity at the quinoline ring. Mulliken charges reveal electron-deficient C4 (–0.32 e) due to fluorine’s inductive effect, guiding nucleophilic attack sites . MD simulations (AMBER) predict aqueous solubility (LogP: 1.8) and membrane permeability (Pe: 5.2 × 10⁻⁶ cm/s) .

Advanced Applications

Q. Q10. What novel applications exist for this compound in materials science?

  • Answer :
    • OLEDs : As an electron-transport layer due to high fluorescence quantum yield (Φ: 0.45 in thin films) .
    • Metal-Organic Frameworks (MOFs) : Coordination with Zn²⁺ forms porous networks (surface area: 800 m²/g) for gas storage .
    • Silacycle Hybrids : Rh-catalyzed Si–C coupling creates silole-containing polymers with tunable bandgaps (1.8–2.5 eV) .

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